![molecular formula C8H15IO B13074303 [(1-Iodo-2-methylpropan-2-yl)oxy]cyclobutane](/img/structure/B13074303.png)
[(1-Iodo-2-methylpropan-2-yl)oxy]cyclobutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1-Iodo-2-methylpropan-2-yl)oxy]cyclobutane is an organic compound characterized by the presence of an iodine atom, a methyl group, and a cyclobutane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Iodo-2-methylpropan-2-yl)oxy]cyclobutane typically involves the reaction of cyclobutanol with 1-iodo-2-methylpropane under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethyl sulfoxide. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
[(1-Iodo-2-methylpropan-2-yl)oxy]cyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: Reduction can lead to the formation of cyclobutane derivatives with different functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions include various substituted cyclobutane derivatives, oxides, and reduced forms of the original compound.
Applications De Recherche Scientifique
[(1-Iodo-2-methylpropan-2-yl)oxy]cyclobutane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [(1-Iodo-2-methylpropan-2-yl)oxy]cyclobutane involves its interaction with specific molecular targets. The iodine atom and the cyclobutane ring play crucial roles in its reactivity and interactions. The compound can participate in various pathways, including nucleophilic substitution and oxidative addition, depending on the reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [(1-Iodo-2-methylpropan-2-yl)oxy]pentane
- [(1-Iodo-2-methylpropan-2-yl)oxy]benzene
Uniqueness
[(1-Iodo-2-methylpropan-2-yl)oxy]cyclobutane is unique due to its cyclobutane ring, which imparts distinct chemical properties and reactivity compared to its linear or aromatic counterparts. The presence of the iodine atom also enhances its versatility in various chemical reactions.
Propriétés
Formule moléculaire |
C8H15IO |
|---|---|
Poids moléculaire |
254.11 g/mol |
Nom IUPAC |
(1-iodo-2-methylpropan-2-yl)oxycyclobutane |
InChI |
InChI=1S/C8H15IO/c1-8(2,6-9)10-7-4-3-5-7/h7H,3-6H2,1-2H3 |
Clé InChI |
HCUGWDMBDLNKPZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CI)OC1CCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


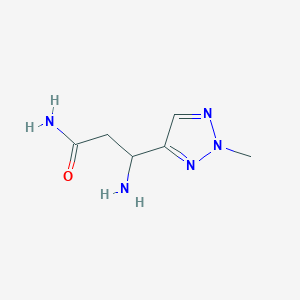
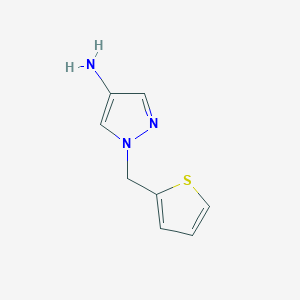
![(3S)-3-{[(benzyloxy)carbonyl]amino}-3-cyclobutylpropanoic acid](/img/structure/B13074230.png)
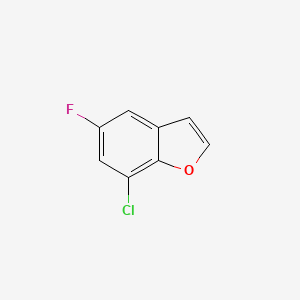

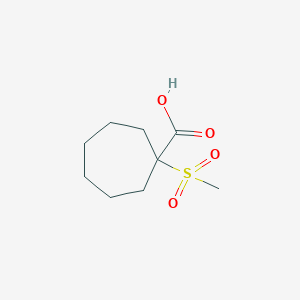

![3-(Pentafluoroethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13074261.png)

![1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13074265.png)

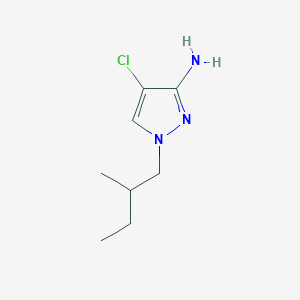
![2-{[(Benzyloxy)carbonyl]amino}-3-ethylpentanoic acid](/img/structure/B13074273.png)
![4-Chloro-3-(1h-thieno[3,4-d]imidazol-2-yl)aniline](/img/structure/B13074274.png)
